N~2~-Benzyl-N-propan-2-ylglycinamide
Description
N²-Benzyl-N-propan-2-ylglycinamide is a synthetic glycine derivative characterized by a benzyl-substituted amine group and an isopropyl (propan-2-yl) moiety attached to the glycinamide backbone. Its structure combines aromatic and aliphatic components, which may influence its physicochemical properties and biological activity. The compound’s synthesis likely involves amide coupling strategies similar to those reported for N-benzyl-2-propynamide derivatives .
Properties
CAS No. |
108736-24-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(benzylamino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-10(2)14-12(15)9-13-8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
ORBWOXURWFWUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N-propan-2-ylglycinamide typically involves the reaction of benzylamine with isopropylglycine. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of N2-Benzyl-N-propan-2-ylglycinamide may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-Benzyl-N-propan-2-ylglycinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NBS, often in the presence of a radical initiator like benzoyl peroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-Benzyl-N-propan-2-ylglycinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Benzyl-N-propan-2-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can affect various biochemical pathways and lead to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N²-Benzyl-N-propan-2-ylglycinamide and related compounds:
Key Observations:
Bioavailability : (R)-AS-1, with its dioxopyrrolidin group, shows enhanced oral bioavailability compared to N²-Benzyl-N-propan-2-ylglycinamide, likely due to improved metabolic stability .
Functional Groups : The presence of a glycinamide backbone in N²-Benzyl-N-propan-2-ylglycinamide distinguishes it from the amine-based N-Benzyl-N-isopropylpropan-2-amine, which lacks hydrogen-bonding capacity and may explain its lower pharmacological relevance .
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